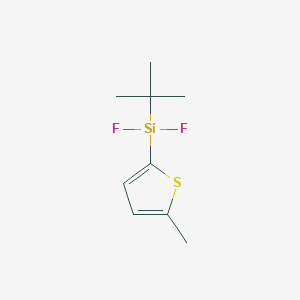
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two fluorine atoms, and a 5-methylthiophen-2-yl group.
Méthodes De Préparation
The synthesis of tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane typically involves the reaction of 5-methylthiophen-2-yl lithium with tert-butyl(difluoro)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of specialized equipment to handle the reactive intermediates and to ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds, forming silanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of new materials with specific properties, such as increased thermal stability or improved electronic characteristics.
Mécanisme D'action
The mechanism by which tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane exerts its effects depends on the specific application. In organic synthesis, the silicon atom can act as a directing group, influencing the reactivity and selectivity of the reactions. The presence of the fluorine atoms can also affect the electronic properties of the compound, making it more reactive towards certain types of reagents .
Comparaison Avec Des Composés Similaires
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane can be compared with other similar compounds, such as:
tert-Butyl(difluoro)(phenyl)silane: This compound has a phenyl group instead of a 5-methylthiophen-2-yl group, which can lead to different reactivity and applications.
tert-Butyl(difluoro)(4-methylphenyl)silane: The presence of a 4-methylphenyl group instead of a 5-methylthiophen-2-yl group can also influence the compound’s properties and uses.
The uniqueness of this compound lies in the combination of the tert-butyl, difluoro, and 5-methylthiophen-2-yl groups, which together impart specific chemical and physical properties that can be exploited in various applications .
Propriétés
Numéro CAS |
847982-51-8 |
|---|---|
Formule moléculaire |
C9H14F2SSi |
Poids moléculaire |
220.36 g/mol |
Nom IUPAC |
tert-butyl-difluoro-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C9H14F2SSi/c1-7-5-6-8(12-7)13(10,11)9(2,3)4/h5-6H,1-4H3 |
Clé InChI |
GTGGGOIXFXOSSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)[Si](C(C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
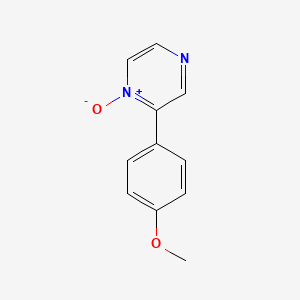
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
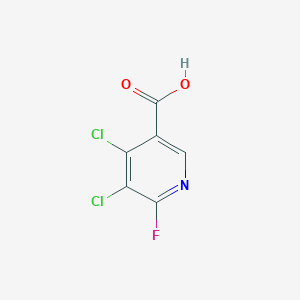
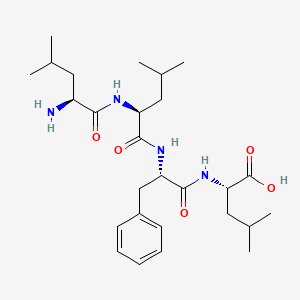
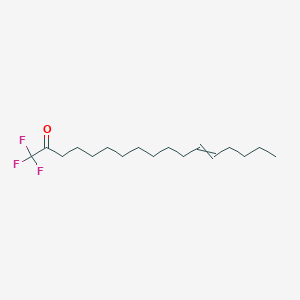
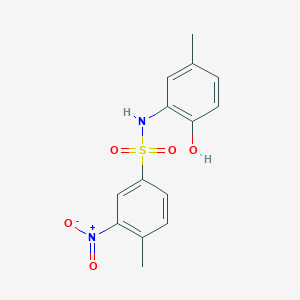

![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
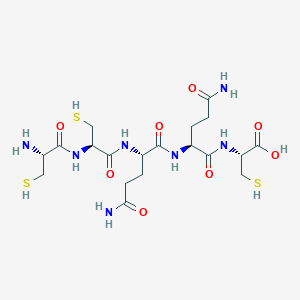
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
